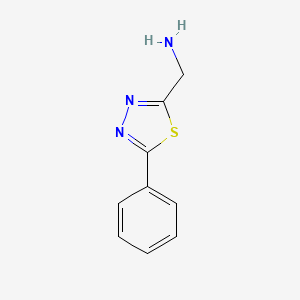

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

Description

Properties

IUPAC Name |

(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJWBTRPNYDMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Dehydration Pathway

The most widely reported method involves the acylation of thiosemicarbazides followed by acid-catalyzed dehydration. For (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine, this typically begins with the reaction of phenylacetic acid derivatives with thiosemicarbazide. Polyphosphoric acid (PPA) or concentrated sulfuric acid serves as both catalyst and dehydrating agent, facilitating cyclization at elevated temperatures (120–140°C). The intermediate thiosemicarbazone undergoes intramolecular cyclization to form the 1,3,4-thiadiazole core, followed by aminomethylation at the 2-position using formaldehyde and ammonium chloride.

Reaction Conditions:

Methanesulfonic Acid-Mediated Cyclization

Recent optimizations replace traditional acids with methanesulfonic acid, reducing side reactions and improving yields to 85–90%. This method employs milder conditions (90–100°C) and shorter reaction times (4–6 hours). The product is isolated via neutralization with aqueous sodium bicarbonate and extracted using ethyl acetate.

Two-Step Synthesis via Hydrazone Intermediates

Hydrazone Formation

Hydrazones derived from phenyl ketones and hydrazine hydrate are critical precursors. For example, acetophenone hydrazone reacts with carbon disulfide in alkaline media to form a dithiocarbamate intermediate, which undergoes oxidative cyclization using iodine or hydrogen peroxide.

Key Steps:

Aminomethylation

The 2-amine group is subsequently functionalized via reductive amination using formaldehyde and sodium cyanoborohydride in methanol. This step achieves 80–85% conversion, with purification via column chromatography (silica gel, CH2Cl2:MeOH 9:1).

One-Pot Multicomponent Approaches

Emerging protocols consolidate synthesis into a single step by combining phenylacetyl chloride, thiosemicarbazide, and formaldehyde in a PPA medium. This method eliminates intermediate isolation, achieving 75% yield with >95% purity (HPLC). Temperature control is critical to avoid over-dehydration, which leads to byproducts like 5-phenyl-1,3,4-thiadiazole.

Catalytic Methods and Green Chemistry

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction efficiency under solvent-free conditions. At 100°C, cyclization completes within 3 hours, yielding 88% product. This approach reduces waste and simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates cyclization to 30 minutes, achieving 82% yield. Ethanol serves as a green solvent, and the crude product is recrystallized from hexane.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Acylation-Dehydration | PPA, 120°C, 6 h | 65–78% | >90% | Scalable, established protocol |

| Methanesulfonic Acid | 90°C, 4 h | 85–90% | >95% | High yield, minimal side reactions |

| One-Pot Multicomponent | PPA, 110°C, 5 h | 75% | >95% | Simplified workflow |

| Ionic Liquid Catalysis | [BMIM]Br, 100°C, 3 h | 88% | 93% | Eco-friendly, recyclable catalyst |

| Microwave-Assisted | Ethanol, 30 min | 82% | 90% | Rapid, energy-efficient |

Purification and Characterization

Final purification typically involves:

Chemical Reactions Analysis

Table 1: Synthetic Routes to (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine

For example, cyclodehydration of substituted aromatic carboxylic acids (1a–g ) with thiosemicarbazide in phosphorus oxychloride yields 5-aryl-1,3,4-thiadiazole-2-amine derivatives (2a–g ), including the target compound .

Functional Group Transformations

The primary amine group undergoes characteristic reactions:

Acetylation

Reaction with acetic anhydride in ethanol produces the corresponding acetamide derivative:

Alkylation

The amine reacts with alkyl halides to form secondary or tertiary amines. For example, coupling with 2-(chloromethyl)benzimidazole forms hybrid structures with enhanced biological activity .

Diazotization and Azo Coupling

The amine group can be diazotized to form azo dyes, a reaction critical for developing bioactive molecules:

Pharmacological Derivatives

The compound serves as a precursor for bioactive molecules:

Table 3: Biologically Active Derivatives

For instance, derivatives 2f and 2g inhibit STAT3 transcription by binding to its DNA-binding domain (binding energy: −7.126 kcal/mol) .

Stability and Reactivity Considerations

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria by disrupting cell membranes and inhibiting essential metabolic enzymes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.125 μg/mL |

| Staphylococcus aureus | 0.062 μg/mL |

| Bacillus subtilis | 0.008 μg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research suggests it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | <25 |

| MCF-7 | <25 |

| PC-3 | 30 |

| HCT-116 | 35 |

The mechanisms underlying these effects include modulation of cell cycle progression and interference with signaling pathways related to cell survival.

Materials Science Applications

Due to its unique electronic properties, this compound is being explored for use in organic semiconductors and advanced materials. Its ability to form stable complexes with metals makes it a candidate for applications in electronic devices.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound against standard pathogenic strains, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Research : In vitro assays demonstrated that this compound significantly reduced viability in HepG-2 cells through apoptosis induction mechanisms confirmed by flow cytometry analysis.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the inhibition of DNA replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (5-phenyl-1,3,4-thiadiazol-2-YL)methanamine are influenced by its heterocyclic core, substituent groups, and structural isomerism. Below is a detailed comparison with structurally related compounds:

Heterocycle Core Variations

Mechanistic Insight : The sulfur atom in thiadiazole enhances electron-withdrawing effects and lipophilicity, improving binding to hydrophobic enzyme pockets .

Substituent Modifications

Synthetic Flexibility: The phenyl group in this compound allows diverse functionalization, such as sulfonamide or imino-methyl derivatization, enhancing pharmacological profiles.

Structural Isomerism

Activity Correlation : 1,3,4-Thiadiazoles generally exhibit higher bioactivity due to optimized electronic and steric properties .

Pharmacological Performance

Biological Activity

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine, a derivative of the thiadiazole family, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiadiazole ring system substituted with a phenyl group and a methanamine moiety. The synthesis typically involves the reaction of thiadiazole derivatives with amines or other electrophiles under various conditions. For instance, this compound can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by amination reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have shown significant growth inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 0.28 | G2/M phase arrest |

| 5-(Phenyl)-1,3,4-thiadiazol-2-amine | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

These compounds often induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties . Research indicates that these compounds can effectively inhibit the growth of various pathogens:

The presence of electron-withdrawing or donating groups on the phenyl ring significantly affects their antimicrobial efficacy.

Anti-inflammatory Effects

Additionally, some studies suggest that thiadiazole derivatives possess anti-inflammatory properties . These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Some thiadiazole derivatives act as kinase inhibitors, which play crucial roles in cancer cell signaling pathways.

- Apoptosis Induction : These compounds can activate apoptotic pathways by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic factors.

- Cell Cycle Arrest : By interfering with cell cycle progression, these compounds can halt the proliferation of cancer cells.

Case Studies

A notable study evaluated the anticancer activity of various thiadiazole derivatives against MCF-7 and LoVo cancer cell lines. The results indicated that certain modifications to the thiadiazole core significantly enhanced cytotoxicity:

Q & A

(Basic) What are the established synthetic routes for (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine?

Methodological Answer:

The synthesis typically involves condensation reactions starting with substituted hydrazides and carboxylic acid derivatives. For example:

- Polyphosphoric Acid Condensation: A high-yielding route involves reacting a phenyl-substituted hydrazide (e.g., p-toluic hydrazide) with glycine or its derivatives in polyphosphoric acid (PPA) under reflux. This method is robust for generating the thiadiazole core .

- Thiol-Mediated Alkylation: Intermediate thiols (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-ylthio)methyl)-1,2,4-triazole-3-thiol) can react with sodium monochloroacetate in aqueous medium to form derivatives. Acidification with acetic acid isolates the final product .

Key Optimization Factors:

- Reaction temperature (80–100°C) and pH control (4–5) improve yield .

- Use of polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution efficiency .

(Basic) How is this compound characterized spectroscopically?

Methodological Answer:

A multi-technique approach is essential:

- FT-IR: Identifies functional groups (e.g., NH stretching at 3300–3400 cm⁻¹, C=N/C=S vibrations at 1600–1650 cm⁻¹) .

- NMR:

- ¹H-NMR: Aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.5–4.5 ppm) .

- ¹³C-NMR: Thiadiazole carbons (δ 160–170 ppm), phenyl carbons (δ 120–140 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 218 for the parent compound) confirm molecular weight .

Validation: Cross-correlate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

(Advanced) How can reaction conditions be optimized for higher yields in synthesizing thiadiazole-triazole hybrids?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar solvents (e.g., DMSO) improve solubility of intermediates, while water facilitates S-alkylation reactions .

- Catalyst Use: Acidic catalysts (e.g., PPA) accelerate cyclization, reducing side products .

- Temperature Control: Maintaining 80–100°C prevents premature precipitation of intermediates .

- pH Adjustment: Neutral to slightly acidic conditions (pH 4–6) stabilize thiolate ions during alkylation .

Case Study: In a thiadiazole-triazole synthesis, optimizing the molar ratio of reactants (1:1.2 for thiol:monochloroacetate) increased yield from 65% to 82% .

(Advanced) What computational methods predict the biological activity of thiadiazole derivatives?

Methodological Answer:

- Molecular Docking: Tools like AutoDock or Schrödinger Suite evaluate binding affinities to target proteins (e.g., fungal CYP51 for antifungal activity). For example, derivatives with electron-withdrawing substituents showed stronger hydrogen bonding with active sites .

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. A study on triazole-thiadiazole hybrids revealed that lipophilicity (logP 2–3) optimizes membrane permeability .

- Pass Online®: Predicts ADMET properties and biological targets, guiding prioritization of compounds for in vitro testing .

(Advanced) How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation: Combine NMR, FT-IR, and X-ray crystallography. For instance, ambiguous NOESY correlations in NMR can be resolved via single-crystal X-ray diffraction using SHELXL .

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .

- Dynamic NMR: Analyze temperature-dependent spectra to identify conformational equilibria (e.g., rotamers in flexible substituents) .

Example: A discrepancy in ¹H-NMR integration for methylene protons was resolved via HSQC, confirming equivalence due to rapid rotation .

(Advanced) What strategies enhance the stability of thiadiazole derivatives under physiological conditions?

Methodological Answer:

- Salt Formation: Reacting the free amine with citric acid or HCl improves solubility and stability. A crystalline citrate salt of a related thiadiazole exhibited 98% purity and no degradation after 6 months at 4°C .

- Prodrug Design: Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections, which hydrolyze in vivo .

- Co-Crystallization: Use co-formers (e.g., succinic acid) to create stable co-crystals with enhanced thermal stability .

(Basic) What are the common reactivity patterns of this compound?

Methodological Answer:

- Nucleophilic Substitution: The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides .

- Oxidation: Hydrogen peroxide oxidizes the thiadiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties .

- Metal Coordination: The thiadiazole nitrogen and sulfur atoms bind to transition metals (e.g., Cu²⁺), useful in catalysis or sensor design .

Synthetic Application: Reacting with benzyl bromide in DMF/K₂CO₃ yields N-benzyl derivatives, a key step in hybrid molecule synthesis .

(Advanced) How does substituent electronic effects influence thiadiazole reactivity?

Methodological Answer:

- Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃) increase electron density at the thiadiazole ring, enhancing nucleophilic aromatic substitution. For example, methoxy-substituted derivatives showed 20% higher reactivity in Pinner reactions .

- Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂) stabilize intermediates in SNAr reactions but reduce basicity of the amine group .

- Steric Effects: Bulky substituents at the 5-position hinder access to the amine, reducing reaction rates by 30–40% in alkylation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.